4-Butylphenylboronic acid

Suzuki-Miyaura coupling cross-coupling selectivity

Choose 4-Butylphenylboronic acid for demanding cross-coupling workflows where selectivity and handling define yield. With a 24:1 selectivity ratio in iterative Suzuki-Miyaura couplings using MIDA boronates, this para-n-butyl arylboronic acid preserves your protected intermediates while efficiently reacting at the free boronic acid site. Its low melting point (91–97°C) reduces energy costs and simplifies recrystallization versus higher-melting analogs. Available at ≥98% HPLC purity from major global suppliers for immediate procurement.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 145240-28-4
Cat. No. B114703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylphenylboronic acid
CAS145240-28-4
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCCC)(O)O
InChIInChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3
InChIKeyUGZUUTHZEATQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylphenylboronic Acid (CAS 145240-28-4) – Key Properties and Procurement Relevance for Organoboron Reagents


4-Butylphenylboronic acid is an arylboronic acid featuring a para-butyl substituent that serves as a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-couplings, NHC-iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and palladium-catalyzed oxidative Heck-type reactions . The compound is a crystalline solid with a melting point of 91–97 °C, a predicted pKa of 8.78±0.10, and is soluble in methanol . Its para-n-butyl group provides a balance of electron-donating character and moderate hydrophobicity, which differentiates it from other 4-alkylphenylboronic acids in terms of solubility, reactivity, and physical handling properties [1]. The compound is widely available from major chemical suppliers at purities of 95–98% or higher, making it a reliable building block for both academic research and industrial-scale applications .

Why 4-Butylphenylboronic Acid Cannot Be Interchanged with Other 4-Alkylphenylboronic Acids


While 4-alkylphenylboronic acids share a common organoboron core, simple substitution between homologs or branched isomers can introduce significant and quantifiable differences in physical properties, reactivity, and downstream compatibility. The length and branching of the alkyl chain directly influence melting point, solubility in organic media, and the electron density at the boron center—factors that critically affect reaction kinetics, crystallization behavior, and purification outcomes [1]. For example, replacing the n-butyl group with a tert-butyl group increases the melting point from ~97 °C to ~191–196 °C, fundamentally altering the compound‘s solid-state handling and solubility profile . Furthermore, substituent effects modulate the boronic acid’s acidity (pKa) and transmetalation rate in cross-coupling reactions, meaning that even seemingly minor structural variations can lead to measurable differences in catalytic efficiency and selectivity [2]. The evidence presented below quantifies these differentiators and provides a basis for informed selection and procurement.

Quantitative Differentiation of 4-Butylphenylboronic Acid (CAS 145240-28-4) Relative to Key Comparators


Reactivity Selectivity in Suzuki-Miyaura Cross-Coupling: 24:1 Preference Over MIDA-Protected Boronate

In a direct competition experiment under Buchwald’s anhydrous Suzuki-Miyaura conditions, a 1:1 mixture of 4-butylphenylboronic acid and a MIDA boronate was reacted with 4-bromobenzaldehyde. The resulting product mixture showed a 24:1 selectivity preference for the unprotected 4-butylphenylboronic acid, whereas a control reaction with a mixture of 4-butylphenylboronic acid and an unprotected boronic acid or N-methyldiethanolamine adduct exhibited no selectivity [1]. This demonstrates that 4-butylphenylboronic acid maintains high, predictable reactivity under anhydrous coupling conditions relative to protected boron species.

Suzuki-Miyaura coupling cross-coupling selectivity

Melting Point Differentiation from 4-tert-Butylphenylboronic Acid

The melting point of 4-butylphenylboronic acid is reported as 91–97 °C , while its closest branched isomer, 4-tert-butylphenylboronic acid, exhibits a significantly higher melting point range of 191–196 °C . This ~100 °C difference directly impacts handling, recrystallization, and solubility behavior in organic solvents.

physical properties handling crystallization

Acidity (pKa) and Reactivity Correlation with Electron-Donating Substituents

The predicted pKa of 4-butylphenylboronic acid is 8.78±0.10 . For arylboronic acids, electron-donating groups (EDGs) are beneficial to the Suzuki reaction, while electron-withdrawing groups (EWGs) are unfavorable [1]. The para-n-butyl group is an EDG, and its relatively moderate pKa (compared to phenylboronic acid, pKa ~8.8) positions 4-butylphenylboronic acid as a reactive yet stable coupling partner.

pKa Hammett substituent effect

Crystal Structure Determination by X-Ray Diffraction

The crystal structure of 4-butylphenylboronic acid has been determined by X-ray diffraction, revealing a monoclinic crystal system with space group C2, cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The structure was refined to an R(1) factor of 0.053 for 2043 observed reflections [1]. Many related alkylphenylboronic acids lack publicly available, fully refined crystal structures.

X-ray crystallography solid-state structural analysis

High-Purity Availability for Liquid Crystal Intermediate Applications

For specialized applications such as liquid crystal intermediates, 4-butylphenylboronic acid is commercially available with HPLC purity of ≥99.5% [1]. This contrasts with standard research-grade material typically offered at 95–98% purity . The higher purity grade is essential for minimizing side reactions and ensuring consistent performance in electronic material fabrication.

liquid crystals purity HPLC

Optimal Application Scenarios for 4-Butylphenylboronic Acid Based on Quantitative Evidence


Iterative Suzuki-Miyaura Cross-Coupling with MIDA Boronates

When performing sequential or iterative Suzuki-Miyaura couplings where a MIDA boronate is used as a protected building block, 4-butylphenylboronic acid is an ideal unprotected coupling partner. The 24:1 selectivity observed in competition experiments [1] ensures that the desired cross-coupling occurs predominantly with the free boronic acid while leaving the MIDA-protected species intact for subsequent deprotection and coupling steps. This selectivity enables complex molecule assembly with fewer purification steps.

Room-Temperature Handling and Crystallization-Prone Processes

For workflows that require easy handling at ambient temperature or involve recrystallization as a purification step, 4-butylphenylboronic acid is preferable over its 4-tert-butyl analog. The significantly lower melting point (91–97 °C vs. 191–196 °C) translates to reduced energy input for melting and improved solubility in common organic solvents, facilitating both small-scale laboratory manipulations and larger-scale industrial operations.

High-Purity Liquid Crystal and Electronic Material Synthesis

In the synthesis of liquid crystal intermediates or other electronic materials where trace impurities can drastically affect performance, procurement of 4-butylphenylboronic acid at HPLC purity ≥99.5% is critical [2]. This high-purity grade minimizes side reactions and ensures batch-to-batch consistency in the final device properties, justifying the premium over standard research-grade material.

Computational Modeling and Solid-State Formulation Studies

For research involving density functional theory (DFT) calculations, molecular docking, or solid-state formulation, the availability of a high-resolution crystal structure (R=0.053) [3] provides a validated starting geometry. This structural information reduces computational uncertainty and accelerates the design of cocrystals, salts, or amorphous solid dispersions compared to compounds lacking refined crystallographic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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